

# A Comprehensive Technical Guide to 2,4'-Dibromoacetophenone

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## Compound of Interest

Compound Name: **2,4'-Dibromoacetophenone**

Cat. No.: **B189879**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on **2,4'-Dibromoacetophenone**. It details its chemical synonyms, properties, and includes meticulous experimental protocols for its synthesis, purification, and analysis.

## Chemical Identity and Synonyms

**2,4'-Dibromoacetophenone** is a versatile reagent in organic synthesis, particularly in the derivatization of carboxylic acids for HPLC analysis and as a building block in the synthesis of various pharmaceutical compounds. A clear understanding of its various synonyms and identifiers is crucial for accurate literature searches and procurement.

Identifier Type	Value	Citation
Primary Name	2,4'-Dibromoacetophenone	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	99-73-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C8H6Br2O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	277.94 g/mol	<a href="#">[2]</a>
IUPAC Name	2-bromo-1-(4-bromophenyl)ethanone	<a href="#">[3]</a>
Synonym 1	alpha,4-Dibromoacetophenone	<a href="#">[1]</a>
Synonym 2	4-Bromophenacyl bromide	<a href="#">[1]</a>
Synonym 3	p-Bromophenacyl bromide	<a href="#">[3]</a>
Synonym 4	2-bromo-1-(4-bromophenyl)ethan-1-one	
Synonym 5	Ethanone, 2-bromo-1-(4-bromophenyl)-	<a href="#">[3]</a>
Linear Formula	BrC6H4COCH2Br	<a href="#">[2]</a>
InChI Key	FKJSFKCZZIXQIP-UHFFFAOYSA-N	<a href="#">[2]</a>
Beilstein Registry Number	607604	<a href="#">[2]</a>
EC Number	202-783-6	<a href="#">[2]</a>
PubChem CID	7454	<a href="#">[3]</a>

## Physicochemical Properties

A summary of the key physicochemical properties of **2,4'-Dibromoacetophenone** is presented below, providing essential data for experimental planning and execution.

Property	Value	Citation
Appearance	White to light yellow or beige crystalline solid	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	108-110 °C (lit.)	<a href="#">[2]</a> <a href="#">[6]</a>
Purity	≥98% or >98%	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in ethanol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether. Insoluble in water.	<a href="#">[4]</a>
Stability	Stable under normal conditions. Incompatible with strong bases, strong reducing agents, and strong oxidizing agents.	<a href="#">[6]</a>

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2,4'-Dibromoacetophenone** are provided to ensure reproducibility in a laboratory setting.

### Synthesis of 2,4'-Dibromoacetophenone

The synthesis of **2,4'-Dibromoacetophenone** is typically a two-step process, starting with the Friedel-Crafts acylation of bromobenzene to form 4-bromoacetophenone, followed by the  $\alpha$ -bromination of the ketone.

#### Step 1: Synthesis of 4-Bromoacetophenone

This procedure is adapted from the Friedel-Crafts acylation of bromobenzene.[\[7\]](#)

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place bromobenzene (2.5 moles) and dry carbon disulfide (1 L).

- **Addition of Catalyst:** Carefully add anhydrous aluminum chloride (5.6 moles) to the stirred mixture.
- **Acylation:** Heat the mixture to a gentle reflux on a steam bath. Slowly add acetic anhydride (2 moles) from the dropping funnel over approximately one hour.
- **Reaction Completion:** Continue refluxing for an additional hour after the addition is complete.
- **Work-up:** Remove the carbon disulfide by distillation. While still warm, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., benzene or ether).
- **Washing:** Wash the combined organic extracts sequentially with water, 10% sodium hydroxide solution, and again with water until the washings are neutral.
- **Drying and Concentration:** Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
- **Purification:** Distill the crude product under reduced pressure to obtain pure 4-bromoacetophenone.

### Step 2: $\alpha$ -Bromination of 4-Bromoacetophenone

This procedure is a modification of the  $\alpha$ -bromination of acetophenone derivatives.<sup>[5]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (5.0 mmol) in glacial acetic acid (20 mL).
- **Addition of Brominating Agent:** Add pyridine hydrobromide perbromide (5.5 mmol) to the solution.
- **Reaction:** Heat the reaction mixture to 90°C and stir for 3 hours.
- **Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture and pour it into ice water.

- Isolation: Collect the precipitated solid by filtration and wash with cold water.

## Purification by Recrystallization

The crude **2,4'-Dibromoacetophenone** can be purified by recrystallization from ethanol to yield a product with high purity.[\[6\]](#)

- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (approximately 8 mL per gram of product).
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Drying: Dry the crystals in a vacuum oven or desiccator.

## Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

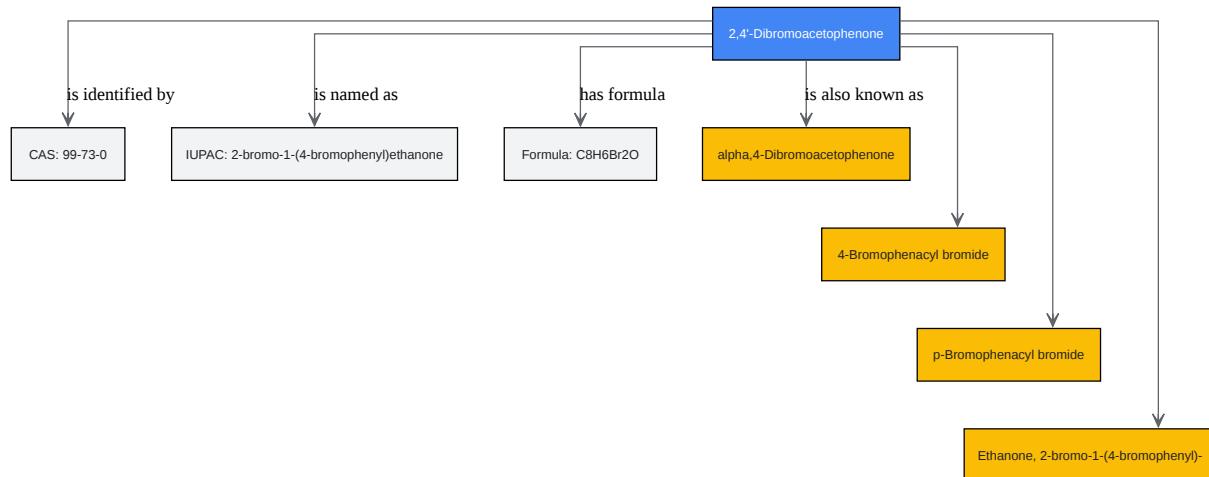
A GC-MS method can be employed to determine the purity of **2,4'-Dibromoacetophenone** and to identify any byproducts from the synthesis. The following is a general guideline.[\[8\]](#)[\[9\]](#)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
- GC Conditions:
  - Column: A standard non-polar capillary column (e.g., HP-5MS or equivalent).

- Injector Temperature: 250°C.
- Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to **2,4'-Dibromoacetophenone** based on its retention time and mass spectrum. The purity can be estimated from the relative peak area.

## Visualizing Chemical Relationships

The following diagram illustrates the hierarchical relationship between the primary name, key identifiers, and various synonyms of **2,4'-Dibromoacetophenone**.

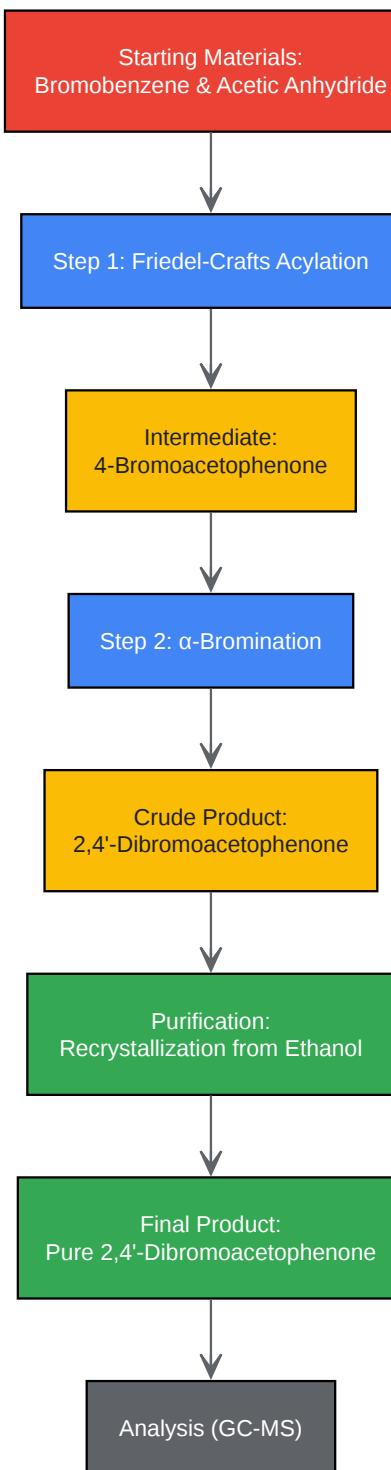


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Caption: Relationship between the primary name and synonyms of **2,4'-Dibromoacetophenone**.

## Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of **2,4'-Dibromoacetophenone**.



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Caption: Workflow for the synthesis and purification of **2,4'-Dibromoacetophenone**.

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